Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester
Description
Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester (CAS: 15725-33-4) is a malonate derivative featuring a benzylidene group substituted at the ortho position with a methyl group. Its molecular formula is C₁₅H₁₈O₄, with an average mass of 262.30 g/mol. This compound is structurally characterized by a conjugated system formed by the malonic ester and the aromatic ring, which influences its reactivity and physical properties. It is primarily used in organic synthesis, particularly in Knoevenagel condensations, and has been identified in environmental samples as a by-product of industrial processes .
Properties
CAS No. |
24331-75-7 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-[(2-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
DPOSXRUPTBYJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Propanedioic Acid, [(2-methylphenyl)methylene]-, Diethyl Ester
Catalytic Carbonylation Esterification Method
A patented method (CN1237572A) describes an efficient preparation of diethyl malonate, a key intermediate for the target compound, via carbonylation esterification of chloracetic acid ethyl ester with carbon monoxide and ethanol. Key features include:
- Use of palladium or nickel bidentate ligand complexes as catalysts (e.g., dppePdCl2, dpppPdCl2).
- Promoters such as potassium iodide (KI) or sodium iodide (NaI).
- Neutralizing agents like triethylamine or tripropylamine.
- Aromatic hydrocarbon solvents such as toluene, dimethylbenzene, or methyl-phenoxide.
- Reaction conditions: temperature 85–125 °C, pressure 1.5–3.0 MPa CO, duration 20–60 hours.
- Achieved conversion rates up to 98% with high selectivity and low side reactions.
This method is industrially viable due to mild conditions, high yield, and reduced toxic waste.
Table 1: Key Reaction Parameters for Carbonylation Esterification of Chloracetic Acid Ethyl Ester
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | Pd or Ni bidentate complexes | Examples: dppePdCl2, dpppPdCl2 |
| Promoter | KI or NaI | Enhances catalytic activity |
| Neutralizing agent | Triethylamine, tripropylamine | Maintains reaction neutrality |
| Solvent | Toluene, dimethylbenzene, methyl-phenoxide | Aromatic hydrocarbons preferred |
| Temperature | 85–125 °C | Optimal for catalyst activity |
| Pressure (CO) | 1.5–3.0 MPa | Carbon monoxide pressure |
| Reaction time | 20–60 hours | Sufficient for high conversion |
| Conversion rate | Up to 98% | High efficiency |
| Selectivity | High | Minimal side reactions |
Example Experimental Data
| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| dppmPdCl2 | 77.8 | 72 | 56 |
| dppePdCl2 | 57.9 | 41.5 | 24 |
These results demonstrate the superiority of certain Pd catalysts in this reaction.
Synthesis of Substituted Malonate Esters
The target compound, this compound, is a substituted malonate ester where the malonate core is functionalized with a (2-methylphenyl)methylene group. While direct preparation methods specific to this exact compound are less documented, the general synthetic route involves:
- Preparation of diethyl malonate via the carbonylation method described above.
- Subsequent Knoevenagel condensation of diethyl malonate with 2-methylbenzaldehyde (o-tolualdehyde) to introduce the (2-methylphenyl)methylene substituent.
This condensation typically uses basic catalysts (e.g., piperidine) under reflux in ethanol or other solvents, yielding the substituted diethyl malonate ester.
Structural and Analytical Data
Spectral data for related compounds such as Propanedioic acid, [(2-methoxyphenyl)methylene]-, diethyl ester provide insight into characterization methods. For example, the compound has:
- Molecular formula: C15H18O5
- Molecular weight: 278.3 g/mol
- Characteristic IR, NMR spectra indicating ester and aromatic functional groups.
These analytical techniques are essential for confirming the structure and purity of the synthesized compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Cyanide route (chloroacetic acid + NaCN) | Established, straightforward chemistry | Toxic reagents, environmental hazards | Limited due to toxicity |
| Carbonylation of ethyl chloroacetate (Pd/Ni catalyzed) | High conversion, mild conditions, low side products | Requires CO handling, catalyst cost | High, preferred industrially |
| Knoevenagel condensation (for substitution) | Simple, versatile for various substituents | Requires pure malonate esters and aldehydes | Widely used in lab and industry |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methylbenzylidene)malonate undergoes various types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol as a base, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: Alpha-alkylated malonates.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(2-methylbenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
The positional isomer propanedioic acid, [(4-methylphenyl)methylene]-, diethyl ester (CAS: 14111-33-2) differs only in the methyl group’s placement on the benzene ring (para instead of ortho). Key differences include:
Table 1: Comparison of Ortho and Para Isomers
Substituent Effects: Methyl vs. Electron-Withdrawing Groups
Replacing the methyl group with electron-withdrawing substituents significantly alters properties:
Table 2: Substituent-Driven Properties
Ester Chain Length: Diethyl vs. Dimethyl Malonates
The U.S. EPA classifies diethyl malonates as less volatile but more lipophilic than dimethyl analogs, impacting environmental fate:
Table 3: Ester Chain Length Comparison
| Property | Diethyl Malonate | Dimethyl Malonate |
|---|---|---|
| Molecular Weight | 172.18 g/mol | 132.12 g/mol |
| LogP | ~1.3 | ~0.5 |
| Hydrolysis Rate | Slower | Faster |
Environmental and Toxicological Profiles
- [(2-Methylphenyl)methylene]- Diethyl Ester: Limited toxicity data exist, but structural analogs suggest moderate ecotoxicity. Its methyl group may reduce reactivity compared to chlorinated derivatives .
- Chlorinated Analogs: Associated with risks such as congenital abnormalities and spontaneous abortion in epidemiological studies .
- Regulatory Status : The EPA classifies diethyl malonate as a low-priority substance, using dimethyl malonate and glutarate as analogs for hazard assessment .
Biological Activity
Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester, also known as diethyl 2-methylenemalonate, is an organic compound with various biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, metabolism, and potential applications in pharmaceuticals and agriculture.
- Chemical Formula : C₁₀H₁₂O₄
- Molecular Weight : 200.2316 g/mol
- CAS Number : 2049-80-1
The compound is characterized by its diethyl ester functional groups attached to a malonic acid backbone, which influences its reactivity and biological interactions.
Toxicity Studies
-
Acute Toxicity :
- Diethyl 2-methylenemalonate exhibits low acute toxicity. In studies involving rats, the oral LD50 was found to be greater than 2000 mg/kg body weight, indicating minimal risk of acute poisoning upon ingestion .
- Dermal exposure studies showed that the compound does not cause significant irritation or sensitization in standard tests .
-
Repeated Dose Toxicity :
- A repeated dose study indicated that at high doses (1000 mg/kg bw/day), there was reversible liver hypertrophy observed in rats. The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg bw/day .
- No reproductive or developmental toxicity was noted in available studies, suggesting a favorable safety profile for potential therapeutic uses .
- Genotoxicity :
Metabolism
The metabolism of diethyl 2-methylenemalonate primarily involves hydrolysis by esterases, leading to the formation of malonic acid and corresponding alcohols. This metabolic pathway suggests that the compound is readily absorbed and distributed within biological systems .
Pharmaceutical Applications
Diethyl 2-methylenemalonate has been investigated for its potential use in synthesizing pharmaceuticals due to its ability to act as a precursor in various chemical reactions. Its role in malonic ester synthesis allows for the creation of diverse compounds with potential therapeutic benefits.
Agricultural Uses
Research has indicated that derivatives of malonic acid can serve as herbicides or fungicides due to their biological activity against certain pests and pathogens. The effectiveness of these compounds can be enhanced through modifications to their chemical structure .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
